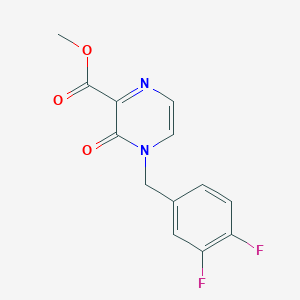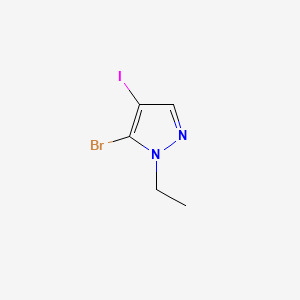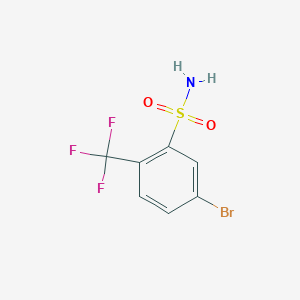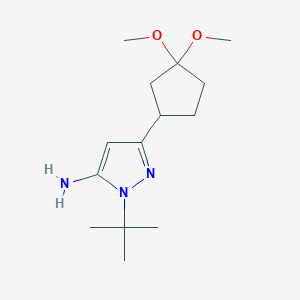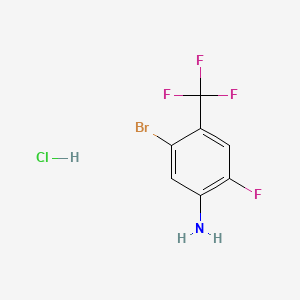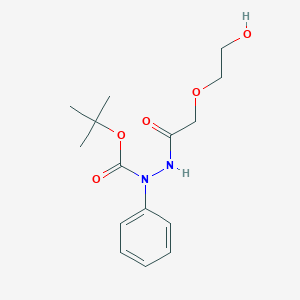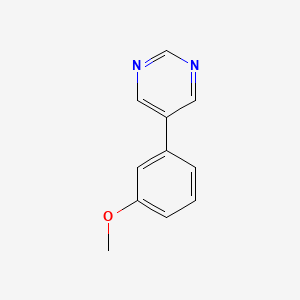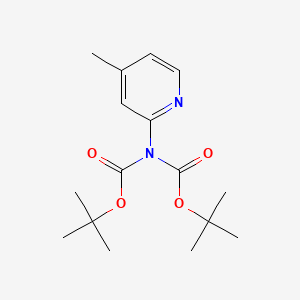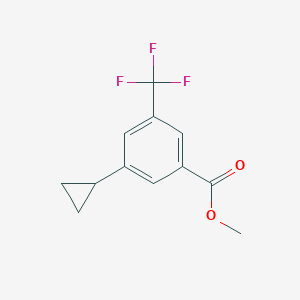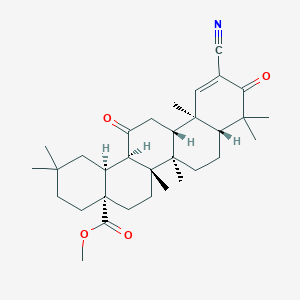
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21BrFNO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a bromo-fluoropropoxy side chain, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Bromo-Fluoropropoxy Group: This step involves the reaction of the piperidine derivative with 3-bromo-2-fluoropropanol under suitable conditions to form the bromo-fluoropropoxy side chain.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromo-fluoropropoxy side chain.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromo-fluoropropoxy side chain and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but lacks the fluoropropoxy group.
4-(3-Bromo-2-fluoropropoxy)piperidine: Similar structure but lacks the benzyl carboxylate group.
Benzyl 4-(2-fluoropropoxy)piperidine-1-carboxylate: Similar structure but lacks the bromo group.
Uniqueness
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is unique due to the presence of both the bromo and fluoropropoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21BrFNO3 |
|---|---|
Molecular Weight |
374.24 g/mol |
IUPAC Name |
benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrFNO3/c17-10-14(18)12-21-15-6-8-19(9-7-15)16(20)22-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
InChI Key |
PUFBNYOEBLUPII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC(CBr)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
